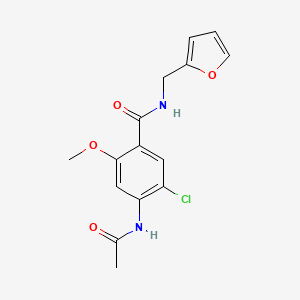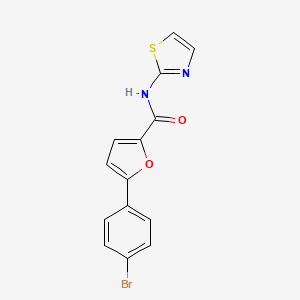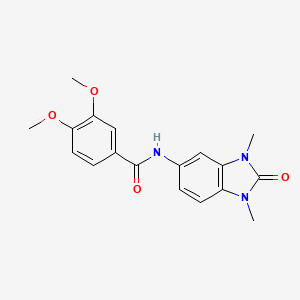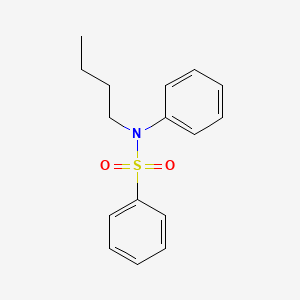
4-(acetylamino)-5-chloro-N-(2-furylmethyl)-2-methoxybenzamide
描述
4-(acetylamino)-5-chloro-N-(2-furylmethyl)-2-methoxybenzamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as ACY-1215 and belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors).
作用机制
The mechanism of action of ACY-1215 involves the inhibition of HDAC6, which is an enzyme that plays a role in the regulation of gene expression and protein degradation. By inhibiting HDAC6, ACY-1215 increases the acetylation of proteins, which leads to changes in gene expression and cellular function. This mechanism has been shown to be effective in reducing tumor growth and improving cognitive function in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 have been studied extensively. It has been found to increase the acetylation of proteins, which leads to changes in gene expression and cellular function. In addition, it has been shown to reduce the accumulation of toxic proteins in the brain, which could be useful in treating neurodegenerative disorders. ACY-1215 has also been found to have anti-inflammatory properties, which could be useful in treating inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using ACY-1215 in lab experiments is its specificity for HDAC6, which allows for targeted inhibition of this enzyme. In addition, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of using ACY-1215 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions that could be explored in relation to ACY-1215. One area of research could focus on developing more effective synthesis methods to increase the yield and purity of the compound. Another area of research could focus on developing new formulations of ACY-1215 that improve its solubility in water. In addition, further studies could be conducted to investigate the potential of ACY-1215 in treating other diseases, such as autoimmune disorders and viral infections. Finally, the development of new HDAC inhibitors that are more potent and selective than ACY-1215 could also be explored.
Conclusion:
In conclusion, ACY-1215 is a promising compound that has shown potential in treating various diseases. Its mechanism of action involves the inhibition of HDAC6, which leads to changes in gene expression and cellular function. ACY-1215 has been found to have anti-tumor activity, reduce the accumulation of toxic proteins in the brain, and have anti-inflammatory properties. While there are some limitations to using ACY-1215 in lab experiments, there are several future directions that could be explored to further develop this compound.
科学研究应用
ACY-1215 has been extensively studied for its potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been found to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has shown promising results in treating neurodegenerative disorders such as Huntington's disease and Parkinson's disease by reducing the accumulation of toxic proteins in the brain. ACY-1215 has also been studied for its anti-inflammatory properties, which could be useful in treating inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-acetamido-5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-9(19)18-13-7-14(21-2)11(6-12(13)16)15(20)17-8-10-4-3-5-22-10/h3-7H,8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLNSNUACMKWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NCC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4389383.png)
![[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4389391.png)

![1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4389413.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)
![2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4389424.png)
![ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4389430.png)
![methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4389437.png)


![({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4389466.png)
![{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389479.png)

![2,2-dimethyl-N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4389484.png)